molecular formula C24H20O4 B5215138 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one

2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one

カタログ番号 B5215138
分子量: 372.4 g/mol
InChIキー: RUCRRRZVVUGEIQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one, also known as Flavopiridol, is a synthetic flavone that has been extensively studied for its potential therapeutic applications. Flavopiridol is a potent inhibitor of cyclin-dependent kinases (CDKs) and has been shown to have anti-tumor activity in preclinical studies.

作用機序

2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one is a potent inhibitor of CDKs, which are enzymes that play a crucial role in cell cycle regulation. By inhibiting CDKs, 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one disrupts cell cycle progression and induces cell death in cancer cells. 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one has also been shown to inhibit the activity of other kinases, such as glycogen synthase kinase 3 (GSK-3), which may contribute to its anti-tumor activity.
Biochemical and physiological effects:
2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity. 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one has been shown to have a relatively short half-life in vivo, which may limit its efficacy as a therapeutic agent.

実験室実験の利点と制限

2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one has several advantages for use in lab experiments. It is a potent inhibitor of CDKs and has been extensively studied for its anti-tumor activity. However, 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one has a relatively short half-life in vivo, which may limit its usefulness in certain experiments. Additionally, 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one has been shown to have off-target effects, which may complicate the interpretation of experimental results.

将来の方向性

There are several future directions for the study of 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one. One area of interest is the development of more potent and selective CDK inhibitors that may have improved efficacy and fewer off-target effects. Another area of interest is the identification of biomarkers that may predict response to 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one or other CDK inhibitors. Additionally, the combination of 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one with other therapeutic agents may be explored as a potential treatment strategy for cancer and other diseases.

合成法

The synthesis of 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one involves several steps, starting with the condensation of 2-acetylfuran and 3-methylbenzaldehyde to form 2-acetyl-3-methylbenzofuran. This intermediate is then reacted with 4-hydroxybenzaldehyde to form the desired product, 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one. The overall yield of the synthesis is around 20%, and the purity of the product can be improved through various purification techniques such as column chromatography.

科学的研究の応用

2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to have anti-tumor activity in preclinical studies, and several clinical trials have been conducted to evaluate its efficacy in various types of cancer. 2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one has also been studied for its potential use in the treatment of other diseases such as rheumatoid arthritis and viral infections.

特性

IUPAC Name

2-methyl-7-[(3-methylphenyl)methoxy]-3-phenoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O4/c1-16-7-6-8-18(13-16)15-26-20-11-12-21-22(14-20)27-17(2)24(23(21)25)28-19-9-4-3-5-10-19/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCRRRZVVUGEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC3=C(C=C2)C(=O)C(=C(O3)C)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-7-[(3-methylbenzyl)oxy]-3-phenoxy-4H-chromen-4-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。